molecular formula C15H23N3O B8107951 6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8107951
M. Wt: 261.36 g/mol
InChI Key: RIMMTULTJWUTEG-UHFFFAOYSA-N
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Description

6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a tetrahydroquinolinone derivative characterized by a bicyclic scaffold with an amino group at position 6 and a pyrrolidinylethyl substituent at position 1. Tetrahydroquinolinones are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

6-amino-1-(2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-13-4-5-14-12(11-13)3-6-15(19)18(14)10-9-17-7-1-2-8-17/h3,6,13H,1-2,4-5,7-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMMTULTJWUTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=C(CC(CC3)N)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can be used to modify the quinoline core or the pyrrolidine moiety, potentially leading to new derivatives with enhanced properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and neurology.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Differentiators of the Target Compound

  • Amino Group: Improves water solubility and provides a site for further functionalization (e.g., amidation, as seen in for compound 26) .
  • Structural Rigidity: The tetrahydroquinolinone scaffold offers conformational stability, which may improve binding selectivity in biological systems.

Biological Activity

6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS Number: 1422135-82-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
Structural Characteristics: The compound features a tetrahydroquinoline core with an amino group and a pyrrolidine moiety that may influence its biological interactions.

Pharmacological Effects

  • Antidepressant Activity
    • Studies indicate that compounds with similar structures exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the pyrrolidine group may enhance these effects by increasing receptor affinity.
  • Neuroprotective Properties
    • Research has suggested that tetrahydroquinoline derivatives possess neuroprotective properties against oxidative stress and neuroinflammation. This activity may be linked to their ability to inhibit apoptotic pathways in neuronal cells.
  • Antinociceptive Effects
    • Preliminary studies have shown that the compound can reduce pain responses in animal models, suggesting potential applications in pain management therapies.
  • Antimicrobial Activity
    • Some derivatives of tetrahydroquinolines have demonstrated antimicrobial properties against various bacterial strains. The specific activity of this compound requires further investigation to confirm efficacy.

The biological activity of 6-Amino-1-(2-(pyrrolidin-1-yl)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one may involve several mechanisms:

  • Receptor Binding: Potential modulation of serotonin and dopamine receptors.
  • Inhibition of Enzymes: Possible inhibition of monoamine oxidase (MAO), contributing to increased levels of neurotransmitters.
  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Study 1: Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant-like effects of similar tetrahydroquinoline derivatives. Results indicated significant reductions in depression-like behavior in rodent models when administered at specific dosages.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives against glutamate-induced toxicity in neuronal cell cultures. The results showed a marked decrease in cell death and a reduction in inflammatory markers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depression-like behavior[Study 1]
NeuroprotectiveDecreased cell death under oxidative stress[Study 2]
AntinociceptivePain reduction in animal models[Pending Research]
AntimicrobialEfficacy against bacterial strains[Pending Research]

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